

Propyl Nicotinate (CAS No. 7681-15-4): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Propyl nicotinate*

Cat. No.: *B1678748*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl nicotinate, the propyl ester of nicotinic acid, is a compound of significant interest in pharmacological research and drug development, primarily recognized for its vasodilatory properties. This technical guide provides an in-depth overview of **propyl nicotinate**, with a focus on its synthesis, mechanism of action, pharmacokinetic profile, and analytical methodologies. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in the study and application of this compound.

Chemical and Physical Properties

Propyl nicotinate is a derivative of niacin (Vitamin B3) and presents as a solid at room temperature.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	7681-15-4	[1]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Appearance	Solid	[1]
Boiling Point	235 °C	
Density	1.075 g/cm ³	
IUPAC Name	propyl pyridine-3-carboxylate	
Synonyms	Nicotinic acid propyl ester, Pyridine-3-carboxylic acid propyl ester	

Synthesis of Propyl Nicotinate

The synthesis of **propyl nicotinate** is typically achieved through the Fischer esterification of nicotinic acid with propanol or via transesterification of a lower alkyl nicotinate, such as methyl or ethyl nicotinate, with propanol.

Experimental Protocol: Fischer Esterification

This protocol describes a general laboratory-scale synthesis of **propyl nicotinate**.

Materials:

- Nicotinic acid
- n-Propanol (excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate

- Dichloromethane or other suitable organic solvent
- Standard laboratory glassware for reflux and extraction

Procedure:

- In a round-bottom flask, dissolve nicotinic acid in an excess of n-propanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Assemble a reflux condenser and heat the mixture to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
- Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
- Combine the organic layers and wash with water and then with a saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **propyl nicotinate**.
- The crude product can be purified by vacuum distillation.

Characterization: The identity and purity of the synthesized **propyl nicotinate** can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: Transesterification

This protocol outlines a general procedure for the synthesis of **propyl nicotinate** via transesterification.

Materials:

- Ethyl nicotinate (or methyl nicotinate)
- n-Propanol (excess)
- A suitable catalyst (e.g., sodium methoxide, sulfuric acid)
- Toluene (optional, for azeotropic removal of ethanol)
- Standard laboratory glassware for distillation

Procedure:

- Combine ethyl nicotinate and an excess of n-propanol in a round-bottom flask.
- Add a catalytic amount of a suitable acid or base catalyst.
- Heat the mixture to reflux. The lower-boiling ethanol formed during the reaction can be removed by distillation, optionally as an azeotrope with toluene, to drive the reaction to completion.
- Monitor the reaction progress by GC or TLC.
- Upon completion, neutralize the catalyst if necessary (e.g., with a weak acid if a base catalyst was used, or a weak base if an acid catalyst was used).
- The product, **propyl nicotinate**, can be isolated and purified by fractional distillation under reduced pressure.

Mechanism of Action: Vasodilation

Propyl nicotinate, like other nicotinic acid esters, exerts its primary pharmacological effect—vasodilation—through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂). This receptor is expressed on various cells, including Langerhans cells and keratinocytes in the skin.

Signaling Pathway

The binding of **propyl nicotinate** to GPR109A initiates a signaling cascade that leads to the production and release of prostaglandins, primarily prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂).



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Caption: GPR109A signaling pathway leading to vasodilation.

These prostaglandins then act on their respective receptors (DP1 for PGD₂ and EP₂/EP₄ for PGE₂) on the surrounding vascular smooth muscle cells, leading to relaxation and subsequent vasodilation. This increase in blood flow manifests as the characteristic flushing and warming of the skin.

Pharmacokinetics

Detailed pharmacokinetic data specifically for **propyl nicotinate** is limited. However, the percutaneous absorption of nicotinic acid esters is a key area of study.

Absorption

Following topical application, **propyl nicotinate** is absorbed through the skin. The rate and extent of absorption are influenced by factors such as the formulation, the anatomical site of application, and the integrity of the skin barrier. Studies on other nicotinic acid esters, such as benzyl nicotinate, have shown that absorption is more rapid in areas with a higher density of hair follicles, like the forehead.

Metabolism

The in vivo metabolism of **propyl nicotinate** is presumed to involve hydrolysis by esterases in the skin and blood to nicotinic acid and propanol. Nicotinic acid is the primary active metabolite

responsible for the systemic effects.

Experimental Protocol: In Vitro Percutaneous Absorption

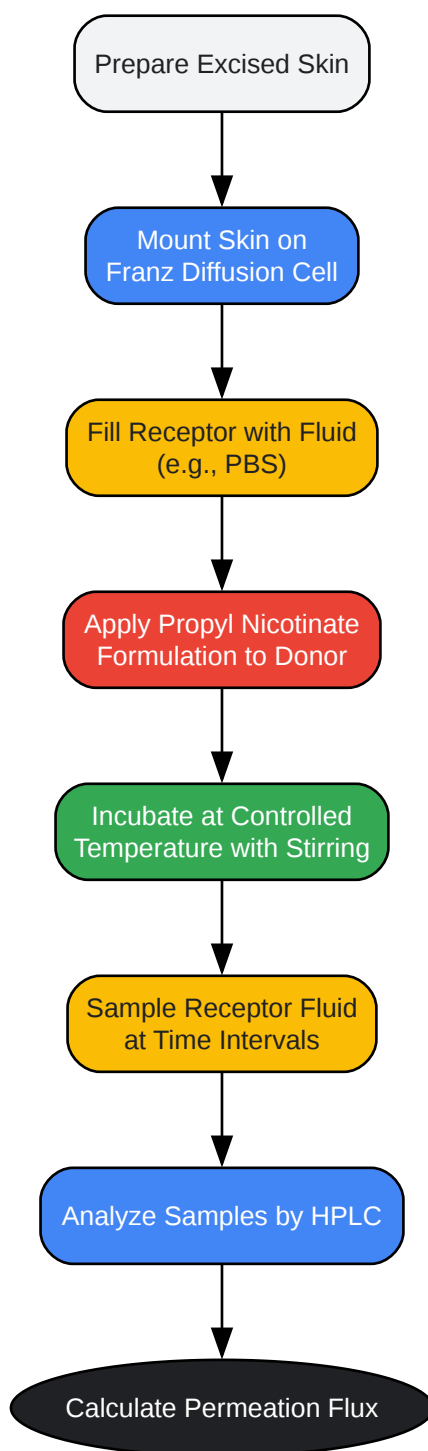
This protocol describes a general method for assessing the in vitro percutaneous absorption of **propyl nicotinate** using a Franz diffusion cell.

Materials:

- Excised human or animal skin
- Franz diffusion cells
- Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer)
- **Propyl nicotinate** formulation
- High-performance liquid chromatography (HPLC) system for analysis

Procedure:

- Mount a section of excised skin onto a Franz diffusion cell, with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with receptor fluid and maintain it at a constant temperature (typically 32°C or 37°C) with constant stirring.
- Apply a known amount of the **propyl nicotinate** formulation to the surface of the skin in the donor compartment.
- At predetermined time intervals, collect samples from the receptor fluid.
- Analyze the concentration of **propyl nicotinate** and/or its metabolite, nicotinic acid, in the collected samples using a validated HPLC method.
- Calculate the cumulative amount of the compound that has permeated the skin over time and determine the flux.



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Caption: Workflow for in vitro percutaneous absorption study.

Analytical Methods

The quantitative determination of **propyl nicotinate** and its metabolites in various matrices is crucial for research and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

HPLC Method for Propyl Nicotinate in Plasma

This section outlines a general HPLC method for the analysis of **propyl nicotinate** in plasma samples.

Sample Preparation:

- **Protein Precipitation:** To a plasma sample, add a protein precipitating agent such as acetonitrile.
- **Centrifugation:** Vortex the mixture and then centrifuge to pellet the precipitated proteins.
- **Extraction:** The supernatant can be directly injected or further purified using liquid-liquid extraction or solid-phase extraction (SPE).

Chromatographic Conditions (Illustrative):

- **Column:** A reverse-phase C18 column is typically suitable.
- **Mobile Phase:** A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Detection:** UV detection at a wavelength corresponding to the absorbance maximum of **propyl nicotinate** (around 263 nm).
- **Internal Standard:** An appropriate internal standard, such as 6-methyl nicotinic acid, should be used for accurate quantification.

Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to established guidelines.

Safety and Toxicology

Propyl nicotinate is generally considered safe for topical use at appropriate concentrations. The primary adverse effect is dose-dependent skin irritation, erythema (redness), and a sensation of warmth, which are direct consequences of its vasodilatory action. Systemic side effects are rare with topical application due to limited absorption and rapid metabolism.

Applications

The primary application of **propyl nicotinate** is as a topical vasodilator. It is used in formulations for:

- **Muscular and Joint Pain Relief:** By increasing blood flow to the affected area, it can help to alleviate pain and inflammation.
- **Treatment of Periodontal Diseases:** It has been explored in dental compositions for its potential to improve circulation in the gums.
- **Cosmetic and Dermatological Preparations:** Due to its ability to enhance microcirculation, it is sometimes included in products aimed at improving skin health and appearance.

Conclusion

Propyl nicotinate is a well-characterized compound with a clear mechanism of action related to the activation of the GPR109A receptor and subsequent prostaglandin-mediated vasodilation. While its synthesis is straightforward, further research is warranted to fully elucidate its pharmacokinetic profile and to explore its full therapeutic potential in various clinical applications. This guide provides a solid foundation of technical information for researchers and developers working with this intriguing molecule.

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References

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